molecular formula C11H8ClFN2O B3033335 1-(3-Chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carbonitrile CAS No. 1017458-51-3

1-(3-Chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carbonitrile

Cat. No.: B3033335
CAS No.: 1017458-51-3
M. Wt: 238.64 g/mol
InChI Key: LGPAFAXFONLPFD-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carbonitrile is a synthetic organic compound characterized by its unique structure, which includes a chloro-fluorophenyl group attached to a pyrrolidine ring with a carbonitrile and oxo functional group

Preparation Methods

The synthesis of 1-(3-Chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the 3-Chloro-4-fluorophenyl intermediate: This step involves the halogenation of a phenyl ring to introduce chloro and fluoro substituents.

    Cyclization to form the pyrrolidine ring: The intermediate undergoes cyclization with appropriate reagents to form the pyrrolidine ring.

    Introduction of the carbonitrile group: This step involves the reaction of the pyrrolidine intermediate with a nitrile source under specific conditions to introduce the carbonitrile group.

    Oxidation to form the oxo group: The final step involves the oxidation of the pyrrolidine ring to introduce the oxo functional group.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(3-Chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Oxidation and Reduction Reactions: The oxo group can undergo reduction to form hydroxyl derivatives, while the carbonitrile group can be reduced to form amines.

    Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex ring structures.

Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and nucleophiles like amines and alcohols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The chloro and fluoro groups on the phenyl ring can enhance binding affinity to specific targets, while the carbonitrile and oxo groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

1-(3-Chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carbonitrile can be compared with similar compounds such as:

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-5-oxopyrrolidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2O/c12-9-4-8(1-2-10(9)13)15-6-7(5-14)3-11(15)16/h1-2,4,7H,3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPAFAXFONLPFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=C(C=C2)F)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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